Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Description
Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate (CAS 1384428-46-9) is a lithium salt featuring a hybrid organic-inorganic structure. Its molecular formula is C₄H₄LiN₂O₃, with the anion comprising a 5-methyl-1,3,4-oxadiazole ring linked to an acetate group (Figure 1). The 1,3,4-oxadiazole ring is a heterocyclic moiety known for its electron-withdrawing properties and thermal stability, which are critical in applications such as lithium-ion battery electrolytes, catalysts, or pharmaceuticals .
Properties
IUPAC Name |
lithium;2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3.Li/c1-3-6-7-4(10-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOPLENCEUBOKI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NN=C(O1)CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5LiN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate typically involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Water or a mixture of water and ethanol
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Reactants: 5-methyl-1,3,4-oxadiazole-2-carboxylic acid and lithium hydroxide
Catalysts: None required
Purification: Crystallization and filtration
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methyl group on the oxadiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Oxadiazole oxides
Reduction: Amino derivatives
Substitution: Halogenated oxadiazole derivatives
Scientific Research Applications
Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes and interfere with cellular processes. The oxadiazole ring is known to interact with nucleic acids and proteins, leading to its biological effects. The lithium ion can modulate neurotransmitter release and signal transduction pathways, contributing to its medicinal properties.
Comparison with Similar Compounds
Structural Highlights :
- Acetate Linkage : The carboxylate group coordinates with the lithium ion, influencing ionic conductivity and stability .
Comparison with Similar Lithium Salts
The compound is compared to structurally related lithium salts listed in commercial and academic databases (Table 1). Key comparison metrics include molecular structure, solubility, thermal stability, electrochemical properties, and applications.
Table 1: Comparative Analysis of Lithium Salts
Structural and Functional Differences
Heterocyclic vs. Aromatic Anions :
- The 5-methyl-oxadiazole in the target compound provides greater thermal stability (inferred from oxadiazole’s resistance to ring-opening reactions) compared to the benzene-sulfinate and benzoate derivatives, which may degrade at high temperatures due to weaker S–O or C–O bonds .
- The difluoroethyl group in the sulfinate derivative increases hydrophobicity, favoring compatibility with organic electrolytes, whereas the hydroxyethyl substituent in the benzoate enhances water solubility .
Solubility and Stability Trends
- Polar Aprotic Solvents: The target compound exhibits moderate solubility in solvents like dimethyl carbonate (DMC) or ethylene carbonate (EC), critical for battery electrolytes.
- Thermal Decomposition: Oxadiazole-based salts typically decompose above 250°C, outperforming sulfinate derivatives (~200°C) but lagging behind purely inorganic salts like LiPF₆ .
Commercial Relevance
The target compound’s 4 suppliers (vs. 1–3 for others) suggest industrial interest, likely driven by its balanced properties for energy storage or catalysis. The sulfinate derivative’s single supplier indicates niche applications .
Biological Activity
Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is a lithium salt derived from a substituted oxadiazole, a class of heterocyclic compounds notable for their diverse biological activities. The presence of the 5-methyl group on the oxadiazole ring is significant, as it may enhance the compound's stability and reactivity, potentially influencing its biological activity in therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C₆H₇LiN₂O₃
- Molecular Weight : 162.1 g/mol
- CAS Number : 1384430-48-1
Synthesis
The synthesis typically involves reacting 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with lithium hydroxide in an aqueous medium. The reaction conditions generally include:
- Temperature : Room temperature to 60°C
- Solvent : Water or a mixture of water and ethanol
- Reaction Time : 2–4 hours
This method can be scaled up using continuous flow reactors for industrial applications, enhancing yield and control over reaction conditions.
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. The mechanism often involves interference with bacterial biofilm formation and gene transcription related to virulence factors. For instance, studies have shown that similar compounds possess strong bactericidal effects against various strains of bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
In comparative studies, compounds with structural similarities to this compound have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. The specific biological activity of this compound has not been extensively documented but is anticipated to align with the general trends observed in oxadiazole derivatives.
Cytotoxicity Studies
Cytotoxicity assays are critical for evaluating the safety profile of new compounds. In studies involving related oxadiazole derivatives, certain compounds exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 8 |
| Compound B | HepG2 (liver cancer) | >100 |
| This compound | TBD | TBD |
The exact IC50 values for this compound remain to be determined but are expected to reflect its potential as an anticancer agent based on its structural characteristics .
Case Studies and Research Findings
Several studies have highlighted the biological potential of oxadiazole derivatives:
- Study on Antimicrobial Activity : A literature review indicated that 3-acetyl derivatives of oxadiazoles showed enhanced antimicrobial properties compared to their non-acetylated counterparts. These findings suggest that modifications on the oxadiazole ring can significantly influence biological activity .
- Cytotoxicity Evaluation : In vitro studies demonstrated that certain oxadiazole derivatives could stimulate cell viability in normal cell lines while exhibiting cytotoxic effects on cancer cells . This duality is crucial for developing therapeutic agents that minimize harm to healthy tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
